3,5-Diiodotyrosine methyl ester hydrochloride, L-
Overview
Description
L-3,5-Diiodotyrosine methyl ester hydrochloride is a chemical compound used in the field of organic chemistry and biochemistry1. It has applications in peptide synthesis, pharmaceutical research, and as a precursor for the synthesis of thyroid hormone derivatives1.
Synthesis Analysis
The synthesis of 3,5-Diiodotyrosine involves the direct iodination of tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide2.
Molecular Structure Analysis
The molecular formula of L-3,5-Diiodotyrosine methyl ester hydrochloride is C10H11I2NO33. Its molecular weight is 483.474. The IUPAC name is methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate hydrochloride4.
Chemical Reactions Analysis
While specific chemical reactions involving L-3,5-Diiodotyrosine methyl ester hydrochloride are not readily available, it is known to be used in peptide synthesis and as a precursor for the synthesis of thyroid hormone derivatives1.
Physical And Chemical Properties Analysis
L-3,5-Diiodotyrosine methyl ester hydrochloride is a light yellow powder4. It has a melting point of 197 - 203°C4. It should be stored at 0 - 8°C4.Scientific Research Applications
Synthesis and Antimicrobial Properties
A study by Al-Omar and Amr (2010) explored the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases using 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. These compounds, including the derivatives of amino acid methyl esters, displayed significant antimicrobial activity, comparable to streptomycin and fusidic acid, commonly used antibiotic drugs (Al-Omar & Amr, 2010).
Amino Acid Methyl Ester Synthesis
Li and Sha (2008) described a method for preparing amino acid methyl ester hydrochlorides, which can include compounds like 3,5-Diiodotyrosine methyl ester hydrochloride. This method is notable for its compatibility with natural amino acids and yields of good to excellent quality (Li & Sha, 2008).
Skin Permeation Enhancers
In a 2020 study, Zheng et al. developed novel ionic liquids (ILs) based on amino acids, which included methyl amino acid ester hydrochlorides. These ILs, such as L-proline methyl ester hydrochloride, demonstrated enhanced skin permeation for drugs, indicating potential applications in transdermal drug delivery systems (Zheng et al., 2020).
Chiral Recognition and Enantiomeric Recognition
Zhao and Hua (2000) synthesized chiral macrocycles using N-(Z)-L-amino acids, which showed significant chiral recognition for the enantiomers of amino acid methyl ester hydrochlorides, such as 3,5-Diiodotyrosine methyl ester hydrochloride. This chiral recognition is crucial in understanding the behavior of these compounds in biological systems (Zhao & Hua, 2000).
Enantioselectivity and Asymmetric Synthesis
Fan (2012) reported a method for the asymmetric transformation of L-Phenylalanine methyl ester hydrochloride, which can be relevant for the synthesis and study of compounds like 3,5-Diiodotyrosine methyl ester hydrochloride. This process focused on achieving high yields and optical purity, important in pharmaceutical applications (Fan, 2012).
Novel Prodrug Synthesis
Vollmann et al. (2008) synthesized a compound as an amino acid ester prodrug, demonstrating the potential application of amino acid methyl ester hydrochlorides in developing prodrugs for therapeutic purposes (Vollmann et al., 2008).
Safety And Hazards
Safety precautions should be taken when handling this compound as it may be harmful if swallowed, inhaled, or comes into contact with skin or eyes1. It is advised to use appropriate protective equipment such as gloves and goggles1.
Future Directions
As a compound used in peptide synthesis, pharmaceutical research, and as a precursor for the synthesis of thyroid hormone derivatives, L-3,5-Diiodotyrosine methyl ester hydrochloride has potential applications in the development of new drugs and therapies1. However, more research is needed to fully understand its properties and potential uses.
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXWZGMSMQUDTR-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164745 | |
Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodotyrosine methyl ester hydrochloride, L- | |
CAS RN |
151266-48-7 | |
Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151266487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIIODOTYROSINE METHYL ESTER HYDROCHLORIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571I0W8JCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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